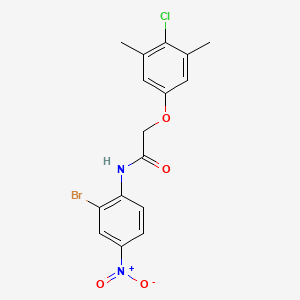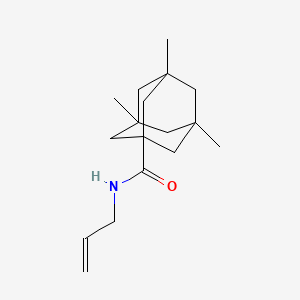
N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, also known as BNPPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Applications De Recherche Scientifique
N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neuroscience, N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been shown to modulate the activity of certain ion channels, making it a potential candidate for the treatment of neurological disorders. Additionally, N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been used in drug discovery efforts to identify potential drug targets and develop new therapeutic agents.
Mécanisme D'action
The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is not fully understood, but it is believed to involve the modulation of ion channels and other cellular targets. Specifically, N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been shown to inhibit the activity of certain potassium channels, which can lead to changes in cellular excitability and neurotransmitter release. Additionally, N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been found to modulate the activity of certain enzymes and receptors, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide are varied and depend on the specific cellular targets that are affected. In general, N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been found to modulate cellular excitability, neurotransmitter release, and signaling pathways. Additionally, N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. These effects make N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide a potentially valuable tool for studying cellular physiology and developing new therapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide in lab experiments is its well-established synthesis method and known chemical properties. This makes it easy to obtain and work with in a laboratory setting. Additionally, N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been widely studied and has a well-understood mechanism of action, making it a valuable tool for studying cellular physiology and developing new therapeutic agents.
One of the limitations of using N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide in lab experiments is its potential toxicity. While N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been shown to be relatively safe in vitro, its effects in vivo are not fully understood. Additionally, the specificity of N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide for certain cellular targets may limit its usefulness in certain experimental settings.
Orientations Futures
There are many future directions for research on N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide. One area of interest is the development of new therapeutic agents based on the chemical structure of N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide. Additionally, further investigation into the mechanism of action of N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide and its effects on cellular physiology could lead to new insights into cellular signaling pathways and potential drug targets. Finally, the potential toxicity of N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide in vivo warrants further investigation, as this could limit its usefulness as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide involves the reaction of 2-bromo-4-nitroaniline with 4-chloro-3,5-dimethylphenol in the presence of acetic anhydride and triethylamine. The resulting intermediate is then treated with ethyl chloroacetate to yield the final product. This synthesis method has been well-established in the literature and has been used to produce N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide for a variety of research applications.
Propriétés
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O4/c1-9-5-12(6-10(2)16(9)18)24-8-15(21)19-14-4-3-11(20(22)23)7-13(14)17/h3-7H,8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHAAMPNTOHKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891681.png)
![2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B4891684.png)
![2-{[2-(4-methoxyphenyl)-4-quinazolinyl]amino}ethanol hydrochloride](/img/structure/B4891687.png)





![2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol](/img/structure/B4891734.png)
![2-[(5-methyl-6-nitro-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-3(7H)-yl)methoxy]ethyl acetate](/img/structure/B4891741.png)
![1-(2-pyridinyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B4891755.png)
![3-({[1-(carboxymethyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4891757.png)
![N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B4891783.png)
![dimethyl 2-[ethoxy(methyl)phosphoryl]succinate](/img/structure/B4891788.png)